

An In-depth Technical Guide to the Discovery and Synthesis of Oxamflatin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant molecule in cancer research due to its ability to induce cell differentiation, apoptosis, and growth arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of **Oxamflatin**, its mechanism of action, a detailed, step-by-step synthesis protocol, and key experimental methodologies for its biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Discovery and Biological Activity

Oxamflatin, chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]pent-2-en-4-ynohydroxamic acid, was first identified in 1996 as a novel compound capable of reversing the malignant phenotype of K-ras-transformed NIH3T3 cells.[1] Subsequent research revealed that its potent anti-tumor activity stems from its function as a histone deacetylase (HDAC) inhibitor. [2][3][4]

Oxamflatin exhibits potent inhibitory activity against mammalian HDACs with an IC50 value of 15.7 nM.[1] This inhibition leads to the hyperacetylation of histones, which in turn modulates the expression of a variety of genes involved in cell cycle regulation and morphology.[2][3][4] Specifically, treatment with **Oxamflatin** has been shown to upregulate the expression of the



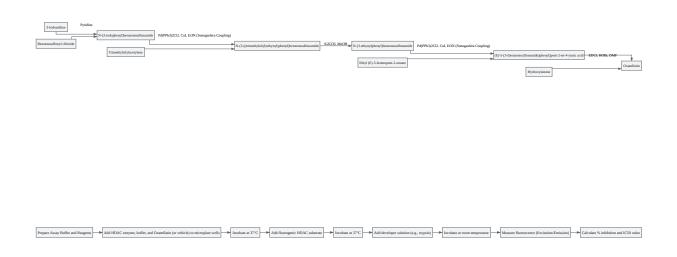
cyclin-dependent kinase inhibitor p21 and downregulate the expression of cyclin A and cyclin D1.[2][3] This alteration in gene expression leads to a G1 phase arrest in the cell cycle of treated cancer cells.[2][3]

The biological effects of **Oxamflatin** have been observed in a range of cancer cell lines, including those of ovarian, gastric, and colon cancer, as well as melanoma.[2][5] In these cell lines, **Oxamflatin** has demonstrated the ability to induce morphological changes, decrease cell viability, and inhibit DNA synthesis and cell proliferation.[5]

Synthesis of Oxamflatin

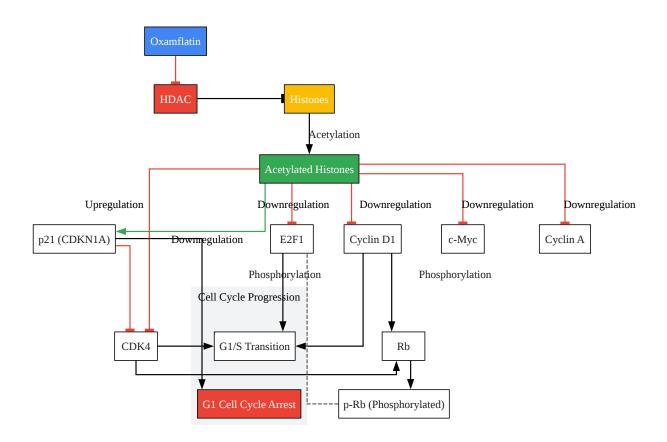
The total synthesis of **Oxamflatin** can be achieved through a multi-step process. The following is a representative synthetic route, which relies on key reactions such as Sonogashira coupling and the formation of a hydroxamic acid from a carboxylic acid precursor.

Synthesis Workflow









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